t-Boc-N-amido-PEG10-Azide
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Overview
Description
t-Boc-N-amido-PEG10-Azide: is a bifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (t-Boc) protected amine group at one end and an azide moiety at the other. This compound is widely used in various fields due to its ability to increase solubility in aqueous media and its reactivity in Click Chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG10-Azide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butyloxycarbonyl (t-Boc) group under mild acidic conditions.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: t-Boc-N-amido-PEG10-Azide undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction with alkynes.
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are used for deprotection.
Major Products:
Triazole Linkages: Formed from Click Chemistry reactions.
Free Amine: Formed after deprotection of the t-Boc group.
Scientific Research Applications
t-Boc-N-amido-PEG10-Azide is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG10-Azide involves its reactivity in Click Chemistry and its ability to increase solubility in aqueous media. The azide group reacts with alkynes to form stable triazole linkages, while the t-Boc group protects the amine during synthesis and can be deprotected under mild acidic conditions to form the free amine .
Comparison with Similar Compounds
t-Boc-N-amido-PEG5-Azide: Similar structure but with a shorter PEG chain.
t-Boc-N-amido-PEG10-Propargyl: Contains a propargyl group instead of an azide.
Uniqueness: t-Boc-N-amido-PEG10-Azide is unique due to its longer PEG chain, which enhances solubility and stability in aqueous media, and its azide group, which allows for efficient Click Chemistry reactions .
Properties
Molecular Formula |
C27H54N4O12 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H54N4O12/c1-27(2,3)43-26(32)29-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-30-31-28/h4-25H2,1-3H3,(H,29,32) |
InChI Key |
YBOUOULSSCFNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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